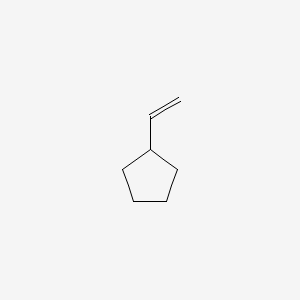Vinylcyclopentane
CAS No.: 3742-34-5
Cat. No.: VC2407704
Molecular Formula: C7H12
Molecular Weight: 96.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3742-34-5 |
|---|---|
| Molecular Formula | C7H12 |
| Molecular Weight | 96.17 g/mol |
| IUPAC Name | ethenylcyclopentane |
| Standard InChI | InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2,7H,1,3-6H2 |
| Standard InChI Key | BEFDCLMNVWHSGT-UHFFFAOYSA-N |
| SMILES | C=CC1CCCC1 |
| Canonical SMILES | C=CC1CCCC1 |
Introduction
Chemical Structure and Identification
Molecular Structure and Identification
Vinylcyclopentane (C₇H₁₂) features a five-membered cyclopentane ring with a vinyl group attached to one carbon atom. The compound is recognized by several synonyms including ethenylcyclopentane, cyclopentylethylene, cyclopentane ethenyl-, and cyclopentane vinyl- . Its molecular weight is 96.1702 g/mol, making it a relatively small organic molecule .
The chemical identifiers for vinylcyclopentane include:
| Identifier | Value |
|---|---|
| CAS Registry Number | 3742-34-5 |
| EINECS | 223-133-8 |
| IUPAC Standard InChIKey | BEFDCLMNVWHSGT-UHFFFAOYSA-N |
| InChI | InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2,7H,1,3-6H2 |
| SMILES Notation | C=CC1CCCC1 |
The structural arrangement gives vinylcyclopentane its distinctive chemical behavior, particularly its reactivity at the vinyl group, which contains a carbon-carbon double bond susceptible to various addition reactions .
Physical Properties
Physical State and Sensory Characteristics
At room temperature, vinylcyclopentane exists as a clear, colorless liquid with physical properties that distinguish it from many other hydrocarbon compounds . Its relatively low molecular weight contributes to its volatility.
Thermodynamic Properties
The thermodynamic properties of vinylcyclopentane have been well-documented through various experimental studies. These properties are crucial for understanding its behavior under different conditions and for designing processes involving this compound.
| Property | Value | Reference |
|---|---|---|
| Density | 0.704 g/mL at 25°C | |
| Boiling Point | 97°C (370 K) | |
| Melting Point | -126.5°C (146.8 K ± 0.6 K) | |
| Flash Point | 50°F | |
| Vapor Pressure | 46.4 mmHg at 25°C | |
| Refractive Index | n20/D 1.436 |
These physical properties indicate that vinylcyclopentane is less dense than water and has a relatively low boiling point compared to many other hydrocarbons with similar molecular weight .
Solubility Profile
Vinylcyclopentane displays solubility characteristics typical of many hydrocarbons. It is generally insoluble in water due to its non-polar nature but demonstrates good solubility in organic solvents such as methanol, ethanol, and ether . This solubility profile influences its handling, purification, and application in various chemical processes.
Chemical Properties and Reactivity
General Reactivity
The chemical reactivity of vinylcyclopentane is primarily determined by the presence of the vinyl group, which contains a carbon-carbon double bond. This unsaturated bond makes the compound susceptible to various addition reactions, which are characteristic of alkenes . The cyclopentane ring, being relatively stable, typically plays a secondary role in its reactivity profile.
Thermochemistry
Thermochemical data provides insights into the energetics of reactions involving vinylcyclopentane. One significant reaction is the hydrogenation of vinylcyclopentane:
H₂ + C₇H₁₂ → C₇H₁₄
This reaction has an enthalpy change (ΔᵣH°) of -119 ± 0.8 kJ/mol in the liquid phase, using a hydrocarbon solvent . The negative enthalpy value indicates that the hydrogenation reaction is exothermic, which is consistent with the general pattern for hydrogenation of unsaturated compounds.
Synthesis Methods
Phenylthio Radical Catalyzed Synthesis
One documented method for the synthesis of vinylcyclopentane involves phenylthio radical catalyzed alkenylation of vinylcyclopropanes . This approach has been studied both for its preparative value and for understanding the underlying reaction mechanisms. The process typically involves the rearrangement of vinylcyclopropane derivatives under specific conditions to yield vinylcyclopentane structures.
Alternative Synthetic Routes
Alternative synthetic approaches to vinylcyclopentanes include the reaction of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate with various reagents . These methods provide different pathways for synthesizing vinylcyclopentane and its derivatives, each with potential advantages depending on the specific synthetic goals and conditions.
Applications
Polymer Chemistry
Vinylcyclopentane finds significant applications in polymer chemistry, where it can be used as a monomer or co-monomer in the synthesis of specialty polymers . The incorporation of cyclopentane rings into polymer structures can lead to materials with distinct physical properties, including altered glass transition temperatures, mechanical strength, and thermal stability.
Organic Synthesis
In organic synthesis, vinylcyclopentane serves as a valuable building block for creating more complex molecular structures . The presence of both a cyclic structure and a reactive vinyl group makes it versatile for constructing various organic compounds through selective transformations. Synthetic chemists utilize vinylcyclopentane's unique structural features to access compounds that would be difficult to synthesize through other routes.
Industrial Applications
In industrial contexts, vinylcyclopentane is utilized in the synthesis of various specialty chemicals, including:
These applications leverage the structural and chemical properties of vinylcyclopentane to produce materials with specialized characteristics suitable for specific industrial needs.
| Hazard Category | Classification |
|---|---|
| Hazard Symbols | F - Flammable |
| Risk Codes | 11 - Highly Flammable |
| UN IDs | UN 3295 3/PG 2 |
| WGK Germany | 3 |
| Hazard Class | 3 |
| Packing Group | II |
These classifications indicate that vinylcyclopentane presents significant fire hazards and requires appropriate safety measures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume